![molecular formula C18H19BrN4O4S B14018134 N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD00099160, also known as N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a bromonitrophenyl group, and a hydrazine carbothioamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00099160 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Bromonitrophenyl Intermediate: This step involves the bromination of a nitrophenyl compound under controlled conditions.
Condensation Reaction: The bromonitrophenyl intermediate is then reacted with a methoxyphenyl hydrazine derivative in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of MFCD00099160 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Utilizing large reactors to carry out the bromination and condensation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD00099160 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Amino derivatives formed from the reduction of the nitro group.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
MFCD00099160 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD00099160 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
MFCD00099160 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N1-(4-methoxyphenyl)-2-[2-chloro-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide, N1-(4-methoxyphenyl)-2-[2-fluoro-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide.
Uniqueness: The presence of the bromine atom in MFCD00099160 provides distinct reactivity and potential biological activity compared to its chloro and fluoro analogs.
This detailed article provides a comprehensive overview of MFCD00099160, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H19BrN4O4S |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
1-[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]-1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H19BrN4O4S/c1-27-16-8-4-14(5-9-16)20-18(28)22(10-11-24)21-17(12-19)13-2-6-15(7-3-13)23(25)26/h2-9,24H,10-12H2,1H3,(H,20,28) |
Clé InChI |
INUQHSPYCZHUQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)N(CCO)N=C(CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


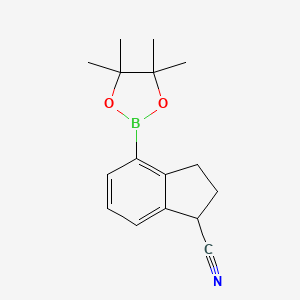
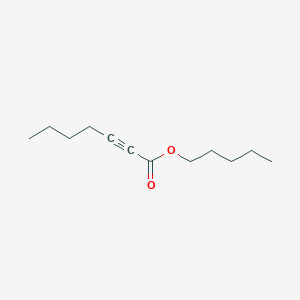
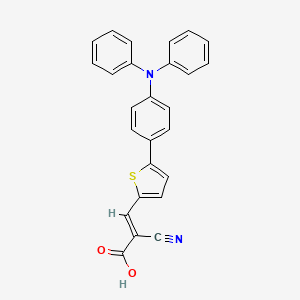
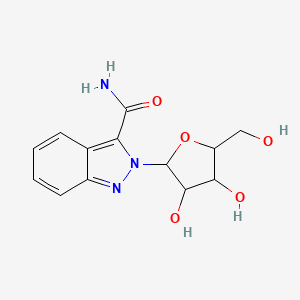
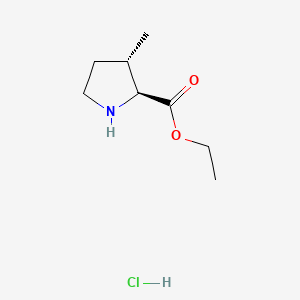
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
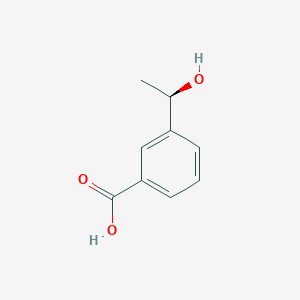
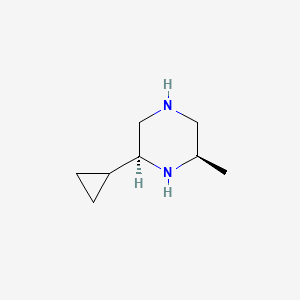
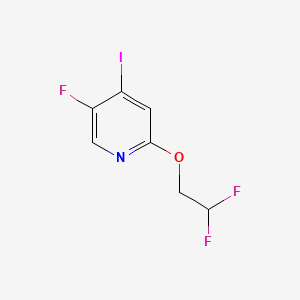
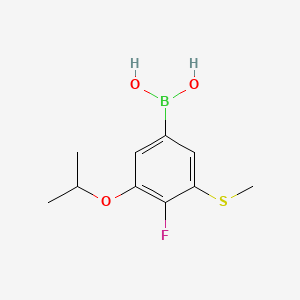
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
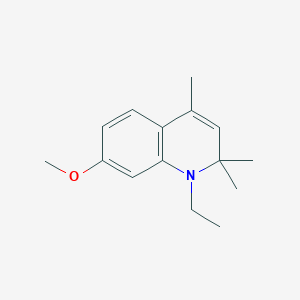
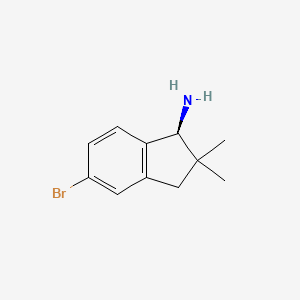
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
